1,3-Dibutyl acetylcitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibutyl acetylcitrate is an organic compound belonging to the class of citric acid esters. It is structurally characterized by the presence of two butyl groups and an acetyl group attached to the citrate backbone. This compound is known for its applications as a plasticizer, which enhances the flexibility and durability of plastic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibutyl acetylcitrate can be synthesized through the esterification of citric acid with butanol, followed by acetylation. The process involves:
Esterification: Citric acid reacts with butanol in the presence of an acid catalyst (e.g., sulfuric acid) to form dibutyl citrate.
Acetylation: The dibutyl citrate is then acetylated using acetic anhydride in the presence of a catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification and acetylation reactions in reactors, followed by purification steps such as distillation and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibutyl acetylcitrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form citric acid, butanol, and acetic acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Hydrolysis: Citric acid, butanol, acetic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
1,3-Dibutyl acetylcitrate has diverse applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Investigated for its potential as a biodegradable plasticizer in biological systems.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the production of flexible PVC, food packaging, and medical devices.
Mechanism of Action
The mechanism of action of 1,3-Dibutyl acetylcitrate as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing flexibility. It interacts with the polymer matrix through van der Waals forces and hydrogen bonding, leading to enhanced plasticity and durability of the material .
Comparison with Similar Compounds
Similar Compounds
- Acetyl tributyl citrate
- Butyryl trihexyl citrate
- Triisooctyl citrate
- Acetyl triisooctyl citrate
Comparison
1,3-Dibutyl acetylcitrate is unique due to its specific esterification and acetylation pattern, which provides a balance between flexibility and stability. Compared to acetyl tributyl citrate, it offers lower migration resistance and higher volatility, making it suitable for specific applications where these properties are desired .
Properties
Molecular Formula |
C16H26O8 |
---|---|
Molecular Weight |
346.37 g/mol |
IUPAC Name |
2-acetyloxy-4-butoxy-2-(2-butoxy-2-oxoethyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C16H26O8/c1-4-6-8-22-13(18)10-16(15(20)21,24-12(3)17)11-14(19)23-9-7-5-2/h4-11H2,1-3H3,(H,20,21) |
InChI Key |
AXPPLWQNWVZZNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.